molecular formula C12H14IN3O2S B13378939 1-[[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

1-[[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

Cat. No.: B13378939
M. Wt: 391.23 g/mol
InChI Key: LGSIINIXOQLLBB-VIZOYTHASA-N
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Description

4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of iodine, methoxy, and hydroxy groups attached to a benzaldehyde core, along with an N-allylthiosemicarbazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps. The initial step often includes the preparation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde, which can be synthesized through iodination of 4-hydroxy-3-methoxybenzaldehyde using iodine and an oxidizing agent . The subsequent step involves the reaction of this intermediate with N-allylthiosemicarbazide under acidic or basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The presence of the iodine atom enhances its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-iodo-5-methoxybenzaldehyde: The parent compound without the N-allylthiosemicarbazone moiety.

    5-iodovanillin:

    3-hydroxy-4-methoxybenzaldehyde: Another related compound with different functional groups.

Uniqueness

4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone is unique due to the presence of both the iodine atom and the N-allylthiosemicarbazone moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H14IN3O2S

Molecular Weight

391.23 g/mol

IUPAC Name

1-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14IN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,17H,1,4H2,2H3,(H2,14,16,19)/b15-7+

InChI Key

LGSIINIXOQLLBB-VIZOYTHASA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)I)O

Origin of Product

United States

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